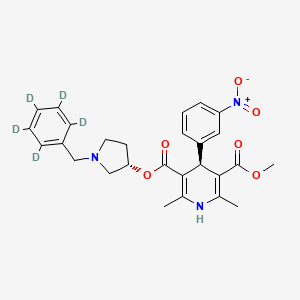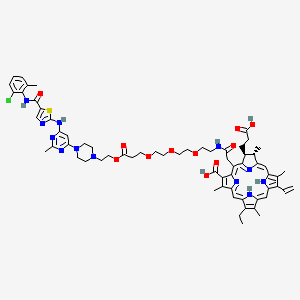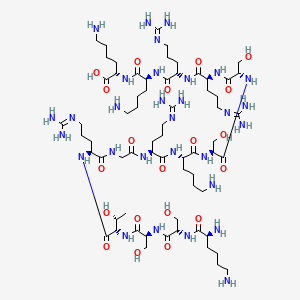
Simvastatin acid-d9 (ammonium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Simvastatin acid-d9 (ammonium) is a deuterated form of simvastatin acid ammonium, where nine hydrogen atoms are replaced by deuterium. This compound is a potent inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, an enzyme crucial for cholesterol biosynthesis. The deuterium labeling is often used in pharmacokinetic studies to trace the compound’s behavior in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of simvastatin acid-d9 (ammonium) involves the deuteration of simvastatin acid. The process typically includes the following steps:
Dissolution: Simvastatin acid is dissolved in a suitable solvent.
Deuteration: The solution is subjected to deuterium gas or deuterated reagents under controlled conditions to replace hydrogen atoms with deuterium.
Ammonium Salt Formation: The deuterated simvastatin acid is then reacted with ammonium hydroxide to form the ammonium salt
Industrial Production Methods
Industrial production of simvastatin acid-d9 (ammonium) follows similar steps but on a larger scale. The process involves:
Large-scale Dissolution: Using industrial-grade solvents and reactors.
Controlled Deuteration: Employing deuterium gas in large reactors with precise control over temperature and pressure.
Ammonium Salt Formation: Reacting the deuterated product with ammonium hydroxide in large mixing tanks.
Analyse Des Réactions Chimiques
Types of Reactions
Simvastatin acid-d9 (ammonium) undergoes several types of chemical reactions:
Oxidation: Can be oxidized to form various oxidized derivatives.
Reduction: Can be reduced to its corresponding alcohol.
Substitution: Undergoes nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions
Major Products
Oxidation: Produces oxidized simvastatin derivatives.
Reduction: Yields reduced alcohol forms of simvastatin.
Substitution: Results in various substituted simvastatin derivatives
Applications De Recherche Scientifique
Simvastatin acid-d9 (ammonium) is widely used in scientific research due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Its applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Helps in studying the biological effects and metabolism of statins.
Medicine: Used in clinical studies to understand the pharmacokinetics of simvastatin.
Industry: Employed in the development of new formulations and drug delivery systems
Mécanisme D'action
Simvastatin acid-d9 (ammonium) exerts its effects by inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels in the liver, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the blood. The deuterium labeling does not alter the mechanism of action but allows for more precise tracking in metabolic studies .
Comparaison Avec Des Composés Similaires
Simvastatin acid-d9 (ammonium) is unique due to its deuterium labeling, which distinguishes it from other statins. Similar compounds include:
Simvastatin: The non-deuterated form, commonly used in clinical settings.
Atorvastatin: Another HMG-CoA reductase inhibitor with a different structure.
Lovastatin: A naturally occurring statin with a similar mechanism of action .
Simvastatin acid-d9 (ammonium) offers advantages in research due to its enhanced stability and traceability, making it a valuable tool in pharmacokinetic and metabolic studies .
Propriétés
Formule moléculaire |
C24H41NO6 |
|---|---|
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
azanium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-[(2S)-2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl]oxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C24H38O6.H3N/c1-5-15(3)24(29)30-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-18(25)12-19(26)13-22(27)28;/h6-7,10,14-16,18-21,23,25-26H,5,8-9,11-13H2,1-4H3,(H,27,28);1H3/t14-,15-,16-,18+,19+,20-,21-,23-;/m0./s1/i1D3,3D3,5D2,15D; |
Clé InChI |
AOIIYQZTRFOGNN-FASOEGAPSA-N |
SMILES isomérique |
[2H][C@](C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C)(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H].[NH4+] |
SMILES canonique |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)



![(5R,6S)-3-[(3R)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-5-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12371412.png)


![3-(2-methyl-6-oxo-1H-pyridin-3-yl)-1-[2-methyl-4-(trifluoromethoxy)phenyl]-6-(trifluoromethyl)-2H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12371428.png)
![N-hydroxy-7-[4-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]triazol-1-yl]heptanamide](/img/structure/B12371438.png)

![[(3S,4S,6S,7S,8S)-4-hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl] 3-methylbutanoate](/img/structure/B12371451.png)


![2-[2-fluoro-6-[(3S)-3-fluoropyrrolidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12371465.png)
